2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE
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Overview
Description
2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including bromine atoms, an ethoxy group, and a hydrazone moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Hydrazone Formation: Reaction of an aldehyde or ketone with hydrazine or a substituted hydrazine to form the hydrazone linkage.
Etherification: Introduction of the ethoxy group through an etherification reaction, often using an alkyl halide and a base.
Amidation: Formation of the amide bond by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazone moiety, in particular, can form reversible covalent bonds with active site residues, potentially inhibiting enzyme function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and antiproliferative properties.
2-BROMO-4,6-DINITROANILINE: Used as an intermediate in organic synthesis, particularly in the production of dyes and pigments.
Uniqueness
2-(2-BROMO-4-{[(Z)-2-(3-BROMOPHENYL)HYDRAZONO]METHYL}-6-ETHOXYPHENOXY)-N~1~-PHENETHYLACETAMIDE is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both bromine atoms and the hydrazone moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-[2-bromo-4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-6-ethoxyphenoxy]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Br2N3O3/c1-2-32-23-14-19(16-29-30-21-10-6-9-20(26)15-21)13-22(27)25(23)33-17-24(31)28-12-11-18-7-4-3-5-8-18/h3-10,13-16,30H,2,11-12,17H2,1H3,(H,28,31)/b29-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSURAAKPRKAXGV-MWLSYYOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC(=CC=C2)Br)Br)OCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)Br)OCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Br2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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